2,7-dimethyloctane-3,6-dione
Overview
Description
2,7-Dimethyloctane-3,6-dione is a chemical compound with the molecular formula C10H18O2 . It is a cyclic diketone, meaning it contains two carbonyl groups within a ring structure . It is commonly used in organic synthesis and as a building block for the preparation of various other chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact mass is 170.13100 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.25 . The predicted density is 0.902±0.06 g/cm3 . The boiling point is reported to be 100-102 °C .Scientific Research Applications
1. Organic Radical Generation
The reactions involving 3,7-dimethylocta-1,6-diene with various organic radicals, including 2,7-dimethyloctane-3,6-dione derivatives, have been studied in the context of organic synthesis. These reactions exhibit unique properties, like preferential reaction sites and the possibility of reversible addition of radicals to alkenes (McQuillin & Wood, 1976).
2. Binuclear Macrocyclic Complexes
In a study involving the in situ reactions of similar compounds, binuclear macrocyclic complexes were synthesized. These complexes showed distinct magnetic and electronic properties, contributing to our understanding of coordination chemistry (Sengupta et al., 2002).
3. Retention in Chromatographic Columns
Research has explored the retention of various β-diketonates, including similar compounds to this compound, in chromatographic columns. This study is significant for understanding chemical effects due to the support, ligand, and metal ion in chromatography (Dilli & Patsalides, 1979).
4. Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with this compound, have been studied for their effectiveness in inhibiting corrosion in acidic solutions. This research is crucial for developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
5. Synthesis and Structural Analysis
The synthesis of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, a related compound, and its structural analysis through X-ray diffraction and spectrometric experiments have been conducted. This research contributes to understanding the electronic properties of such compounds (2020).
6. Ionophore Studies
Studies have been conducted on beta-diketones, similar to this compound, demonstrating their ability to transport Ca2+ across phospholipid bilayers, influencing calcium-dependent processes in biological systems (Gomperts et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2,7-dimethyloctane-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYXNUAKHOIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460812 | |
Record name | 3,6-Octanedione, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-41-8 | |
Record name | 3,6-Octanedione, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethyloctane-3,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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